molecular formula C8H17NO2 B2503869 N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine CAS No. 1306699-64-8

N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine

Cat. No.: B2503869
CAS No.: 1306699-64-8
M. Wt: 159.229
InChI Key: ZMQJTLKQOVMZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine is a chemical compound with the molecular formula C8H17NO2 and a monoisotopic mass of 159.12593 Da . Its structure is defined by the SMILES notation COCCOCCNC1CC1 and the InChIKey ZMQJTLKQOVMZDM-UHFFFAOYSA-N . This compound features a cyclopropylamine group linked to a polyether chain, a structural motif present in various compounds with documented research interest. While specific biological data for this exact molecule is not widely published in the available literature, cyclopropanamine derivatives, as a class, are actively investigated in scientific research . Some structurally related cyclopropanamine compounds have been described in patents as potential inhibitors of lysine-specific demethylase 1 (LSD1), and are being explored for therapeutic development in a range of neurological and neurodegenerative conditions, including Huntington's disease, Alzheimer's disease, and Parkinson's disease . The physicochemical properties of this compound, such as its predicted collision cross section (CCS) values for various adducts (e.g., [M+H]+ 135.4 Ų), can aid in its identification and characterization through analytical techniques like mass spectrometry . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-6-7-11-5-4-9-8-2-3-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQJTLKQOVMZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306699-64-8
Record name N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine involves several steps. One common method includes the reaction of cyclopropanamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C₈H₁₇NO₂
  • SMILES : COCCOCCNC1CC1
  • InChI : InChI=1S/C8H17NO2/c1-10-6-7-11-5-4-9-8-2-3-8/h8-9H,2-7H₂,1H₃

Research into N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine has highlighted several potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported at around 256 µg/mL.
  • Cytotoxicity : Investigations have shown that this compound may selectively inhibit the growth of cancer cell lines. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various human cancer cells while sparing normal cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial to disease progression. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC₅₀ values in the low micromolar range, suggesting potential development into anticancer agents. The mechanism of action is hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Applications in Medicinal Chemistry

This compound may serve as a lead compound in drug discovery due to its diverse biological activities. Its structural attributes allow for modifications that could enhance its efficacy and selectivity against targeted diseases.

  • Drug Development : Given its potential as an antimicrobial and cytotoxic agent, this compound could be developed into therapeutic agents for treating infections and cancers.
  • Pharmacological Studies : Further research is needed to explore its mechanism of action, bioavailability, and pharmacokinetic properties to evaluate its suitability for clinical applications.
  • Chemical Synthesis : The compound's unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclopropanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N-[2-(4-Nitrophenoxy)ethyl]cyclopropanamine C₁₁H₁₄N₂O₃ 222.24 4-Nitrophenoxy group Enhanced electron-withdrawing effects; potential use in nitroreduction studies
N-{2-[2-(Trifluoromethyl)phenoxy]ethyl}cyclopropanamine C₁₂H₁₄F₃NO 263.25 2-Trifluoromethylphenoxy group Increased lipophilicity; possible fluorophoric properties
N-[2-(2-Bromo-4-fluorophenoxy)ethyl]cyclopropanamine C₁₁H₁₃BrFNO 274.13 Bromo and fluoro substituents Halogenated analogs for cross-coupling reactions; bioactivity screening
3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine C₁₄H₂₃NO₃ 253.34 Benzyl group with methoxyethoxy Aromatic interactions; potential CNS drug candidate
N-(2-Methoxyethyl)methylamine C₄H₁₁NO 89.14 Simple methoxyethyl chain Solubilizing agent; precursor in polymer chemistry

Key Structural and Functional Differences

Electron Effects: The 4-nitrophenoxy derivative (C₁₁H₁₄N₂O₃) exhibits strong electron-withdrawing effects due to the nitro group, which may reduce the nucleophilicity of the amine compared to the methoxyethoxy analog . In contrast, the methoxyethoxy group in the target compound is electron-donating, enhancing amine reactivity in alkylation or acylation reactions.

Halogenated analogs (e.g., bromo/fluoro in C₁₁H₁₃BrFNO) are precursors for Suzuki-Miyaura coupling, enabling diversification into bioactive molecules .

Steric Considerations :

  • The benzyl group in 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine introduces steric hindrance, which may limit rotational freedom and alter binding affinity in receptor-ligand interactions .

Synthetic Utility: N-(2-Methoxyethyl)methylamine (C₄H₁₁NO) serves as a simpler building block for surfactants or drug delivery systems, lacking the cyclopropane ring’s synthetic complexity .

Biological Activity

N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine is a compound with notable biological activity, primarily explored for its potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₇NO₂
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 1306699-64-8

The compound features a cyclopropanamine core linked to an ethoxyethyl side chain, which contributes to its unique chemical reactivity and biological interactions.

This compound exhibits its biological effects through interactions with various molecular targets. These include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It can bind to receptors, influencing their activity and altering physiological responses. This mechanism is particularly relevant in the context of neurological and metabolic disorders.

Biological Activities

Research indicates several key areas where this compound demonstrates biological activity:

  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Cancer Therapeutics : Preliminary findings indicate that it may inhibit lysine-specific demethylase-1 (LSD1), an enzyme associated with cancer progression and metastasis. This suggests potential applications in oncology .
  • Muscarinic Receptor Agonism : Some studies have explored its activity as a muscarinic receptor agonist, which could have implications for cognitive enhancement and treatment of conditions like schizophrenia .

Table 1: Summary of Biological Activities

Activity AreaFindingsReferences
NeuroprotectionExhibits protective effects on neuronal cells in vitro; potential for Alzheimer's treatment.
Cancer TreatmentInhibits LSD1 activity; shows promise in reducing tumor growth in preclinical models.
Cognitive EnhancementActs as a muscarinic receptor agonist; potential benefits in cognitive disorders.

Experimental Data

In vitro assays have demonstrated that this compound can effectively reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent. For example, a study reported a dose-dependent decrease in viability of breast cancer cells treated with the compound, indicating its cytotoxic effects on malignant cells .

Q & A

Q. What are the optimized synthetic routes for N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or coupling reaction between cyclopropanamine and a methoxyethoxyethyl halide (e.g., chloride or bromide). Key steps include:

  • Catalyst Selection: Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction rates .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction speed and byproduct formation .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm) and methoxyethoxy signals (δ 3.2–3.8 ppm). Integration ratios confirm substituent positions .
    • 13C NMR: Cyclopropane carbons appear at δ 8–12 ppm, while ether-linked carbons (C-O) resonate at δ 60–70 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~188.1) .
  • Infrared (IR) Spectroscopy: Stretching vibrations for amine (N-H, ~3300 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Studies: Perform IC50/EC50 assays across multiple concentrations (e.g., 1 nM–100 µM) to clarify potency discrepancies .
  • Target Selectivity Profiling: Use radioligand binding assays (e.g., serotonin 5-HT2A vs. dopamine D2 receptors) to differentiate off-target effects .
  • Metabolite Analysis: LC-MS/MS identifies active metabolites that may contribute to observed contradictions .

Q. How does the methoxyethoxyethyl moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Assessment: Measure logP values (e.g., shake-flask method) to correlate substituent effects with membrane permeability .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated oxidation of the methoxyethoxy chain .
  • Plasma Protein Binding: Equilibrium dialysis quantifies unbound fraction, critical for bioavailability predictions .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in serotonin transporters (SERT) or monoamine oxidases (MAO) .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
  • QSAR Modeling: Develop regression models linking substituent electronegativity (e.g., Hammett σ values) to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.